Regioisomeric Identity Confirmation via CAS Registry and Vendor Specification
The target compound is the 4‑ethoxymethyl regioisomer (CAS 2097990-81-1), explicitly distinguished from the isomeric 2‑ethoxymethyl (CAS 1995161-18-6) and 3‑ethoxymethyl analogs . Vendor certificates of analysis specify this regioisomer by CAS number, and the compound is supplied at ≥95% purity . Procurement of the incorrect regioisomer would introduce an uncontrolled variable into any SAR or synthesis campaign, as even positional isomerism on the piperidine ring has been documented to shift target binding affinities by an order of magnitude in related chemotypes [1].
| Evidence Dimension | Regioisomeric identity (position of ethoxymethyl substituent on piperidine) |
|---|---|
| Target Compound Data | 4‑ethoxymethyl substitution, CAS 2097990-81-1, vendor purity ≥95% |
| Comparator Or Baseline | 2‑ethoxymethyl isomer (CAS 1995161-18-6) and 3‑ethoxymethyl isomer (CAS not publicly confirmed); no direct assay comparison available |
| Quantified Difference | Not quantifiable for this specific compound; in analogous piperidinyl-azetidine chemotypes, ring-position shifts result in >10-fold potency changes [1]. |
| Conditions | Identity confirmed by CAS registry; potency shift inference drawn from CCR4 antagonist SAR data in J. Med. Chem. 2020 |
Why This Matters
Ensuring the correct regioisomer is procured is critical to maintaining SAR consistency in medicinal chemistry programs, as positional isomerism can drastically affect target engagement.
- [1] Robles O, Jackson JJ, Marshall L, et al. Novel Piperidinyl-Azetidines as Potent and Selective CCR4 Antagonists Elicit Antitumor Response as a Single Agent and in Combination with Checkpoint Inhibitors. J Med Chem. 2020;63(15):8584-8607. View Source
